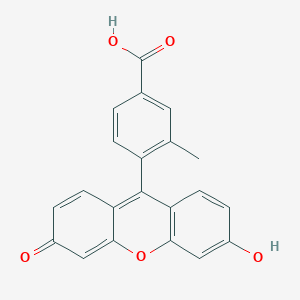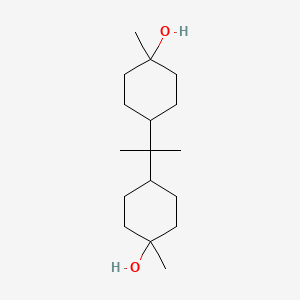
4,4'-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol): . It is a derivative of bisphenol A, where the aromatic rings are fully hydrogenated to cyclohexane rings . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) involves the hydrogenation of bisphenol A. The hydrogenation process is carried out at high pressures (10-30 MPa) and temperatures (150-250°C) using catalysts such as nickel, cobalt, or ruthenium . This reaction converts the aromatic rings of bisphenol A into cyclohexane rings, resulting in the formation of the target compound.
Industrial Production Methods: In industrial settings, the production of 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) follows a similar hydrogenation process. The reaction is typically conducted in large reactors under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of high-performance materials, such as polycarbonates and epoxy resins
Mechanism of Action
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
- 2,2-Bis(4-hydroxycyclohexyl)propane
- Dodecahydrobisphenol A
- Perhydrobisphenol A
Comparison: 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) is unique due to its fully hydrogenated cyclohexane rings, which impart different chemical and physical properties compared to its aromatic counterparts. This hydrogenation enhances its stability and reduces its reactivity, making it suitable for specific applications where these properties are desired .
Properties
CAS No. |
917479-25-5 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl]-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C17H32O2/c1-15(2,13-5-9-16(3,18)10-6-13)14-7-11-17(4,19)12-8-14/h13-14,18-19H,5-12H2,1-4H3 |
InChI Key |
CURXTKVQGDKUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)C2CCC(CC2)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


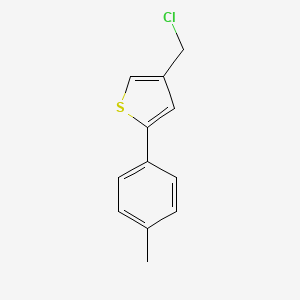
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)

![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
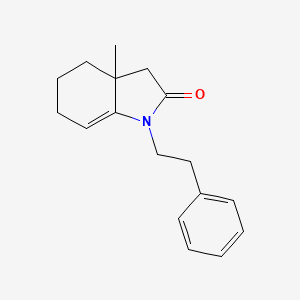


![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
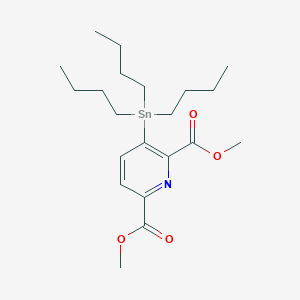
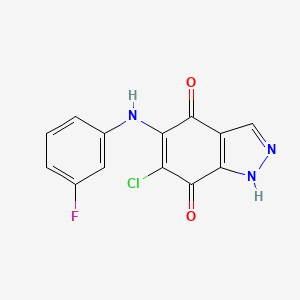
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
